molecular formula C12H20N2O B7894177 N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide

N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide

Cat. No.: B7894177
M. Wt: 208.30 g/mol
InChI Key: AMTSJEDQZROCGZ-UHFFFAOYSA-N
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Description

N-Cyclobutyl-6-azaspiro[25]octane-1-carboxamide is a chemical compound with the molecular formula C12H20N2O It is characterized by a spirocyclic structure, which includes a cyclobutyl group and an azaspiro octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a cyclization agent under controlled temperature conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced through a substitution reaction. This step may involve the use of cyclobutyl halides and a nucleophilic reagent.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate compound with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and substitution reactions efficiently.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutyl group or the azaspiro octane moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Cyclobutyl halides and nucleophilic reagents such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide can be compared with other similar compounds, such as:

    N-Isopentyl-6-azaspiro[2.5]octane-1-carboxamide: Similar structure but with an isopentyl group instead of a cyclobutyl group.

    1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester: Contains an oxa group and a tert-butyl ester instead of a cyclobutyl group and carboxamide.

    6-Azaspiro[2.5]octane-1-carboxamide: Lacks the cyclobutyl group, making it less sterically hindered.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-cyclobutyl-6-azaspiro[2.5]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c15-11(14-9-2-1-3-9)10-8-12(10)4-6-13-7-5-12/h9-10,13H,1-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTSJEDQZROCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2CC23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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